

Spectroscopic Characterization of 3,3,3-Trichloropropanal: A Technical Guide

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Compound of Interest

Compound Name: 3,3,3-Trichloropropanal

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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of **3,3,3-trichloropropanal**. Due to a lack of publicly available experimental data for this compound, this document outlines the theoretical ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features of **3,3,3-trichloropropanal**. The document also includes generalized experimental protocols for acquiring these spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,3,3-trichloropropanal**. These predictions are derived from the analysis of its structural features: a propanal skeleton with a trichloromethyl group at the C3 position.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **3,3,3-Trichloropropanal**.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
$-\text{CH}_2-$	3.5 - 4.0	Triplet	6-8
$-\text{CHO}$	9.5 - 10.0	Triplet	1-3

- The methylene ($-\text{CH}_2-$) protons are expected to be deshielded by the adjacent electron-withdrawing trichloromethyl group, resulting in a downfield chemical shift.
- The aldehydic proton ($-\text{CHO}$) is highly deshielded due to the electronegativity of the carbonyl oxygen and will appear at a characteristic downfield position.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3,3,3-Trichloropropanal**.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_2-$	45 - 55
$-\text{CCl}_3$	90 - 100
$-\text{CHO}$	190 - 200

- The carbonyl carbon ($-\text{CHO}$) will have the most downfield chemical shift, which is typical for aldehydes.[\[1\]](#)[\[4\]](#)
- The carbon of the trichloromethyl group ($-\text{CCl}_3$) will be significantly deshielded by the three chlorine atoms.
- The methylene carbon ($-\text{CH}_2-$) will appear at a chemical shift influenced by both the adjacent trichloromethyl and carbonyl groups.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for **3,3,3-Trichloropropanal**.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820-2880 and 2720-2780	Medium
C=O stretch (aldehyde)	1720-1740	Strong
C-Cl stretch	600-800	Strong

- The C-H stretching of the aldehyde group is expected to show two characteristic bands.[\[4\]](#)[\[5\]](#)
[\[6\]](#)[\[7\]](#)
- A strong absorption band for the carbonyl (C=O) group is a defining feature of aldehydes.[\[4\]](#)
[\[6\]](#)[\[8\]](#)
- The carbon-chlorine (C-Cl) bond stretches will appear in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of **3,3,3-Trichloropropanal**.

m/z	Predicted Fragment Ion	Notes
160, 162, 164, 166	[C ₃ H ₃ Cl ₃ O] ⁺	Molecular ion peak cluster, showing the isotopic pattern for three chlorine atoms.
125, 127, 129	[C ₂ H ₂ Cl ₃] ⁺	Loss of the formyl group (-CHO).
117, 119, 121	[CCl ₃] ⁺	Alpha-cleavage.
82, 84	[CHCl ₂] ⁺	Loss of a chlorine atom from the [CCl ₃] ⁺ fragment.
47, 49	[CCl] ⁺	Further fragmentation.
29	[CHO] ⁺	Alpha-cleavage.

- The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (^{35}Cl and ^{37}Cl).^[9]
- Prominent fragmentation pathways for aldehydes include α -cleavage, leading to the loss of the formyl radical or the alkyl substituent.^{[10][11][12][13]}

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a liquid organic compound like **3,3,3-trichloropropanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3,3,3-trichloropropanal** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ^{13}C .

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, the spectrum can be obtained neat. Place a drop of **3,3,3-trichloropropanal** between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

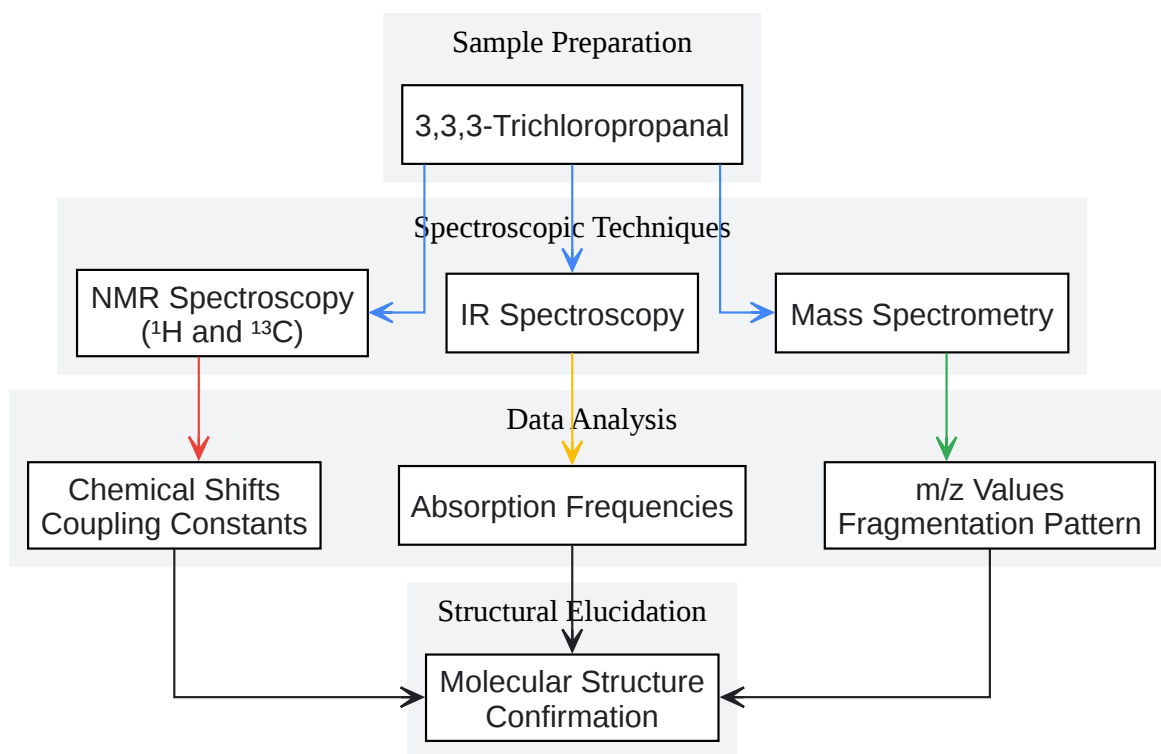
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **3,3,3-trichloropropanal** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via an appropriate inlet system, such as direct infusion or gas chromatography (GC-MS).
- **Ionization:** Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 10-200 amu).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

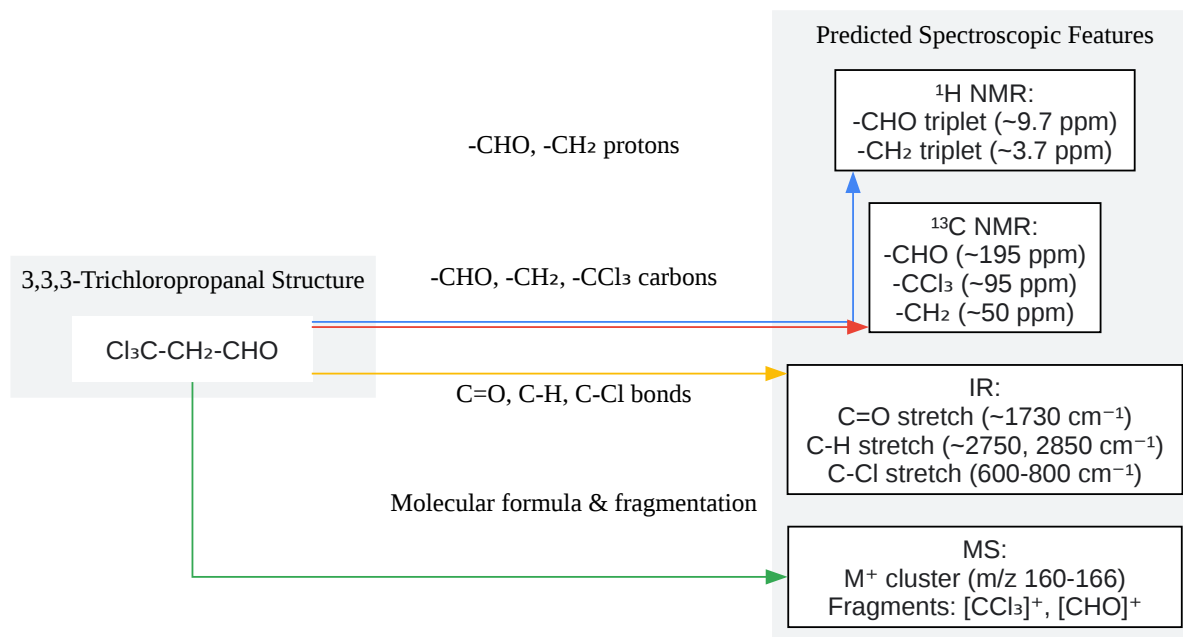
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of an unknown compound and the relationship between the predicted spectral data and the structure of **3,3,3-trichloropropanal**.



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Caption: Workflow for Spectroscopic Characterization.



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Caption: Structure-Spectra Correlation.

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